2-(4-Pyridyl)-4-pentyn-2-ol
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Overview
Description
2-(4-Pyridyl)-4-pentyn-2-ol is an organic compound that features a pyridine ring attached to a pentynol group. This compound is of interest due to its unique structure, which combines the properties of both pyridine and alkyne functional groups. It is used in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Pyridyl)-4-pentyn-2-ol typically involves the coupling of a pyridine derivative with an alkyne. One common method is the Sonogashira coupling reaction, which uses palladium and copper catalysts to facilitate the formation of the carbon-carbon triple bond. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Sonogashira coupling reactions. The process is optimized for higher yields and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Pyridyl)-4-pentyn-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The alkyne group can be reduced to an alkene or alkane.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) is commonly used for hydrogenation.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the pyridine ring.
Major Products Formed
Oxidation: 2-(4-Pyridyl)-4-pentyn-2-one
Reduction: 2-(4-Pyridyl)-4-penten-2-ol or 2-(4-Pyridyl)-4-pentanol
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-(4-Pyridyl)-4-pentyn-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Pyridyl)-4-pentyn-2-ol involves its interaction with various molecular targets. The pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins, while the alkyne group can participate in click chemistry reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Pyridyl)-4-penten-2-ol
- 2-(4-Pyridyl)-4-pentanol
- 4-Pyridylacetylene
Comparison
2-(4-Pyridyl)-4-pentyn-2-ol is unique due to the presence of both a pyridine ring and an alkyne group, which allows it to participate in a wider range of chemical reactions compared to similar compounds. Its structure provides versatility in synthetic applications and potential biological activities that are not as pronounced in its analogs.
Properties
Molecular Formula |
C10H11NO |
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Molecular Weight |
161.20 g/mol |
IUPAC Name |
2-pyridin-4-ylpent-4-yn-2-ol |
InChI |
InChI=1S/C10H11NO/c1-3-6-10(2,12)9-4-7-11-8-5-9/h1,4-5,7-8,12H,6H2,2H3 |
InChI Key |
GMMTYGKDCCGUTH-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC#C)(C1=CC=NC=C1)O |
Origin of Product |
United States |
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